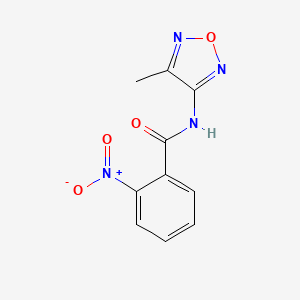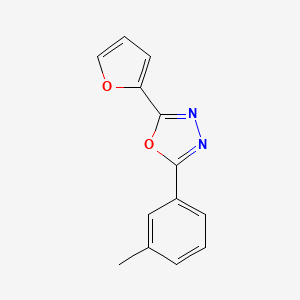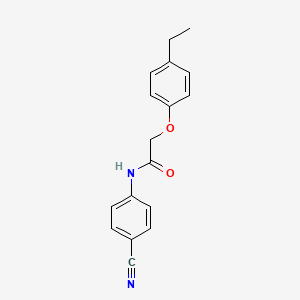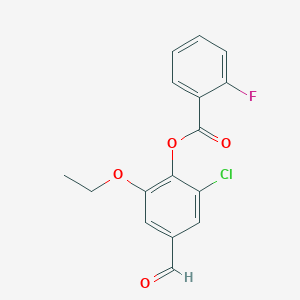
N-(2,3-dimethyl-6-quinoxalinyl)-1-azepanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,3-dimethyl-6-quinoxalinyl)-1-azepanecarboxamide, also known as AQ-RA 741, is a chemical compound with potential applications in scientific research. This compound has been synthesized and studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in lab experiments. In
作用機序
The mechanism of action of N-(2,3-dimethyl-6-quinoxalinyl)-1-azepanecarboxamide 741 is not fully understood, but it is believed to involve the modulation of voltage-gated sodium channels. These channels are responsible for the generation and propagation of action potentials in neurons, and their dysfunction is implicated in various neurological disorders. This compound 741 has been shown to selectively inhibit certain types of sodium channels, which may contribute to its anticonvulsant properties.
Biochemical and Physiological Effects:
This compound 741 has been shown to have various biochemical and physiological effects. In addition to its effects on sodium channels, this compound has been shown to increase the release of dopamine and norepinephrine in the brain, which may contribute to its potential as a treatment for depression. This compound 741 has also been shown to have antioxidant properties, which may be beneficial in the treatment of oxidative stress-related disorders.
実験室実験の利点と制限
N-(2,3-dimethyl-6-quinoxalinyl)-1-azepanecarboxamide 741 has several advantages and limitations for use in lab experiments. One advantage is its selectivity for certain types of sodium channels, which allows for more targeted studies of these channels. Another advantage is its potential as a treatment for neurological disorders, which may make it a useful tool for studying these disorders in animal models. However, a limitation of this compound 741 is its potential toxicity, which may limit its use in certain experiments.
将来の方向性
There are several potential future directions for research on N-(2,3-dimethyl-6-quinoxalinyl)-1-azepanecarboxamide 741. One direction is to further investigate its mechanism of action, particularly its effects on sodium channels. Another direction is to study its potential as a treatment for other neurological disorders, such as Parkinson's disease or Alzheimer's disease. Additionally, research could focus on developing more selective and potent analogs of this compound 741, which may have even greater potential as therapeutic agents.
合成法
N-(2,3-dimethyl-6-quinoxalinyl)-1-azepanecarboxamide 741 can be synthesized using a multistep process. The first step involves the synthesis of 2,3-dimethylquinoxaline, which is achieved by reacting o-phenylenediamine with 2-butanone in the presence of sulfuric acid. The resulting product is then reacted with 1-azepanecarboxylic acid to form this compound 741. The purity and yield of the final product can be improved by using various purification techniques, such as recrystallization or column chromatography.
科学的研究の応用
N-(2,3-dimethyl-6-quinoxalinyl)-1-azepanecarboxamide 741 has potential applications in various scientific research fields, including neuroscience, pharmacology, and biochemistry. This compound has been studied for its effects on ion channels, particularly voltage-gated sodium channels, which are important targets for many drugs used to treat neurological disorders. This compound 741 has also been shown to have anticonvulsant properties, making it a potential candidate for the treatment of epilepsy.
特性
IUPAC Name |
N-(2,3-dimethylquinoxalin-6-yl)azepane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O/c1-12-13(2)19-16-11-14(7-8-15(16)18-12)20-17(22)21-9-5-3-4-6-10-21/h7-8,11H,3-6,9-10H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWBQEKOYTLWCBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C2C=C(C=CC2=N1)NC(=O)N3CCCCCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(tert-butylamino)carbonyl]-4-methylbenzenesulfonamide](/img/structure/B5860849.png)

![N-(2,3-dimethylphenyl)-1,3,5-triazaspiro[5.5]undeca-1,4-diene-2,4-diamine](/img/structure/B5860864.png)
![1-[(2-chloro-5-methylphenoxy)acetyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B5860879.png)


![4-[5-(2-cyclopentylethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5860901.png)

![2-(4-chlorophenyl)-N-[2-(4-fluorophenyl)ethyl]acetamide](/img/structure/B5860919.png)

![5,5,7,7-tetramethyl-2-[(1-pyrrolidinylmethylene)amino]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile](/img/structure/B5860934.png)
![8,8-dimethyl-2-oxo-2H,8H-pyrano[2,3-f]chromen-9-yl acetate](/img/structure/B5860942.png)

